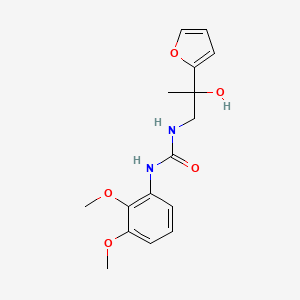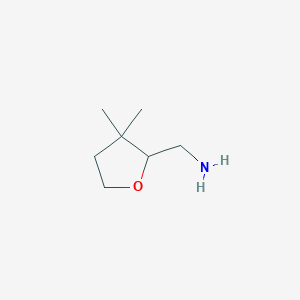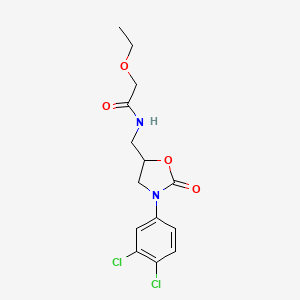
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea, also known as MK-1775, is a small molecule inhibitor that has shown promising results in cancer research. This compound has been extensively studied for its ability to selectively target cancer cells while sparing normal cells.
Mechanism of Action
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea selectively inhibits the activity of Wee1, a protein kinase that plays a critical role in the cell cycle. Wee1 phosphorylates and inhibits cyclin-dependent kinase 1 (CDK1), which is required for cell division. By inhibiting Wee1, this compound allows CDK1 to become active, leading to premature entry into mitosis and increased DNA damage. This ultimately leads to cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to selectively target cancer cells while sparing normal cells. It has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. In addition, this compound has been shown to have minimal toxicity in normal cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are many potential future directions for research on 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea. One area of research is the development of more soluble analogs of this compound that can be administered more easily in vivo. Another area of research is the identification of biomarkers that can predict response to this compound. Additionally, further studies are needed to determine the optimal dosing and scheduling of this compound in combination with chemotherapy and radiation therapy. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Synthesis Methods
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea was first synthesized by Merck & Co., Inc. using a multi-step process. The synthesis involves the reaction of 4-(dimethylamino)pyrimidine-2-carbaldehyde with 2-ethoxyphenyl isocyanate in the presence of a base. The resulting product is then treated with a reducing agent to yield this compound.
Scientific Research Applications
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea has been extensively studied in cancer research due to its ability to selectively target cancer cells. It has been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting the activity of the protein kinase Wee1. Wee1 is a key regulator of the cell cycle and is overexpressed in many cancer cells. Inhibition of Wee1 leads to increased DNA damage and cell death in cancer cells.
properties
IUPAC Name |
1-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-4-23-13-8-6-5-7-12(13)19-16(22)18-11-14-17-10-9-15(20-14)21(2)3/h5-10H,4,11H2,1-3H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFCXNWGPXAJHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=NC=CC(=N2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

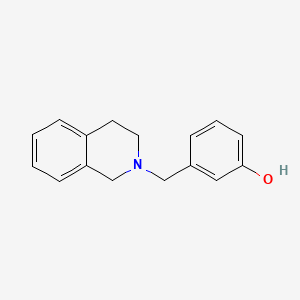
![3-[4-(azepan-1-yl)phenyl]prop-2-enoic Acid](/img/structure/B2476088.png)
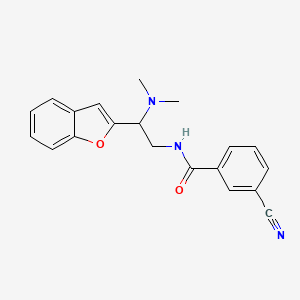
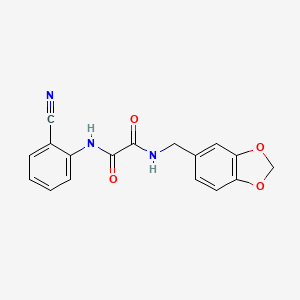

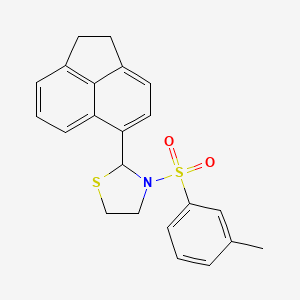
![1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride](/img/structure/B2476095.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2476098.png)
